PEG12 Chain Length Optimization: Reduced Hydrophobicity and Aggregate Formation Relative to PEG4 and PEG8 in ADC Constructs
In a comparative study of cleavable pendant-type PEG linkers for ADCs, increasing PEG chain length from 4 to 8 to 12 ethylene oxide units produced a length-dependent decrease in conjugate hydrophobicity as measured by hydrophobic interaction chromatography (HIC), with PEG12-containing constructs exhibiting the greatest reduction in overall hydrophobicity [1]. Stability studies further demonstrated that aggregate content decreased proportionally with increasing PEG chain length, with PEG12 conjugates showing the lowest aggregation levels among the tested lengths [1]. Pharmacokinetic evaluation revealed that DAR8-ADCs constructed with PEG8 and PEG12 linkers displayed superior PK profiles compared to those with PEG4 linkers and to DAR4-ADCs lacking PEG altogether [1].
| Evidence Dimension | Hydrophobicity and aggregation propensity as a function of PEG chain length |
|---|---|
| Target Compound Data | PEG12 linker (12 ethylene oxide units): greatest reduction in hydrophobicity, lowest aggregate content among tested lengths |
| Comparator Or Baseline | PEG4 linker (4 units) and PEG8 linker (8 units) evaluated in parallel; DAR4-ADC without PEG as additional baseline |
| Quantified Difference | Length-dependent decrease in hydrophobicity and aggregate formation (PEG12 > PEG8 > PEG4 in performance); PEG12 demonstrated no weight loss and highest tolerability in vivo |
| Conditions | Trastuzumab-based DAR8-ADCs with MMAE payload; HIC analysis for hydrophobicity; native size-exclusion chromatography for aggregate monitoring; in vivo tolerability and PK studies |
Why This Matters
Selecting HO-PEG12-CH2COOH over shorter PEG analogs mitigates hydrophobic-driven aggregation in high-DAR bioconjugates, directly improving conjugate stability and pharmacokinetic performance.
- [1] 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. J Immunother Cancer. 2025;13(Suppl 2):A1079. Presented at SITC 2025. View Source
